molecular formula C8H12N2O3 B2567323 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid CAS No. 1384713-18-1

2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid

Cat. No.: B2567323
CAS No.: 1384713-18-1
M. Wt: 184.195
InChI Key: IUNGSZMPNLRHAE-UHFFFAOYSA-N
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Description

2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol It is characterized by the presence of a pyrazole ring substituted with three methyl groups and an acetic acid moiety attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid typically involves the reaction of 1,3,5-trimethylpyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding or hydrophobic interactions, while the acetic acid moiety can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(trimethyl-1H-pyrazol-4-yl)oxy]acetic acid is unique due to the presence of both the pyrazole ring and the acetic acid moiety linked via an oxygen atom. This structural feature allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5-8(13-4-7(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNGSZMPNLRHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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